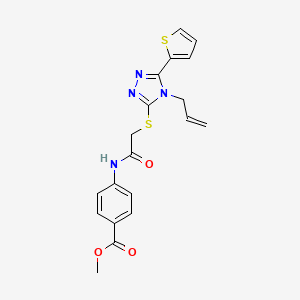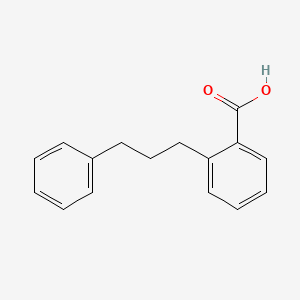![molecular formula C25H25N3O3S2 B12010920 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 618076-20-3](/img/structure/B12010920.png)
2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula
C25H25N3O3S2
, belongs to the class of indole derivatives. Its systematic name is quite a mouthful, but let’s break it down: it contains an indole core, a thiazolidine ring, and an acetamide group. The compound’s intriguing structure suggests potential biological activity.Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of an indole-2-carboxylic acid derivative with a thiazolidine-2,4-dione. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The acetamide group is susceptible to nucleophilic substitution reactions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Nucleophiles like amines or thiols.
Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to sulfoxides or sulfones, while reduction could yield the corresponding alcohol.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Antibacterial Properties: Investigations into its antibacterial activity against specific strains.
Anticancer Potential: Studies on its effects against cancer cell lines.
Enzyme Inhibition: Evaluation of its impact on specific enzymes.
Pharmaceuticals: Potential drug candidates.
Materials Science: Use in organic electronics or sensors.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique structure sets it apart, making it an exciting subject for exploration.
Properties
CAS No. |
618076-20-3 |
|---|---|
Molecular Formula |
C25H25N3O3S2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-5-13-27-24(31)22(33-25(27)32)20-17-11-6-7-12-18(17)28(23(20)30)14-19(29)26-21-15(2)9-8-10-16(21)3/h6-12H,4-5,13-14H2,1-3H3,(H,26,29)/b22-20- |
InChI Key |
IRMLSHIFEVSYHA-XDOYNYLZSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)

![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)




![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)



![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)


